molecular formula C14H23NS2 B11964251 N,N-Bis-(2-ethylthio)-ethylaniline CAS No. 148932-04-1

N,N-Bis-(2-ethylthio)-ethylaniline

Cat. No.: B11964251
CAS No.: 148932-04-1
M. Wt: 269.5 g/mol
InChI Key: OAZZRVDSQIMZIT-UHFFFAOYSA-N
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Description

N,N-Bis-(2-ethylthio)-ethylaniline is an organic compound characterized by the presence of two ethylthio groups attached to an ethylaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis-(2-ethylthio)-ethylaniline typically involves the reaction of ethylaniline with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Ethylaniline and ethylthiol.

    Catalyst: Commonly used catalysts include acids or bases to promote the reaction.

    Reaction Conditions: Elevated temperatures (around 80-100°C) and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis-(2-ethylthio)-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N,N-Bis-(2-ethylthio)-ethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Bis-(2-ethylthio)-ethylaniline involves its interaction with specific molecular targets. The ethylthio groups can form bonds with metal ions, making the compound a potential ligand in coordination chemistry. Additionally, the compound’s structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis-(2-hydroxyethyl)-ethylaniline: Similar structure but with hydroxyethyl groups instead of ethylthio groups.

    N,N-Bis-(2-methoxyethyl)-ethylaniline: Contains methoxyethyl groups instead of ethylthio groups.

Uniqueness

N,N-Bis-(2-ethylthio)-ethylaniline is unique due to the presence of ethylthio groups, which impart distinct chemical properties and reactivity compared to its analogs. These properties make it valuable for specific applications in coordination chemistry and potential therapeutic uses.

Properties

CAS No.

148932-04-1

Molecular Formula

C14H23NS2

Molecular Weight

269.5 g/mol

IUPAC Name

N,N-bis(2-ethylsulfanylethyl)aniline

InChI

InChI=1S/C14H23NS2/c1-3-16-12-10-15(11-13-17-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3

InChI Key

OAZZRVDSQIMZIT-UHFFFAOYSA-N

Canonical SMILES

CCSCCN(CCSCC)C1=CC=CC=C1

Origin of Product

United States

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